Scientific Field: Oncology, Molecular Medicine.
Application Summary: Olaparib is a pioneering cancer drug that targets an inherited genetic mutation.
Methods of Application: The drug has been approved for women with ovarian cancer and inherited mutations to the BRCA breast cancer genes.
Results: The development of Olaparib represents a real scientific breakthrough.
Scientific Field: Oncology, Breast Cancer Research.
Methods of Application: The study was conducted to investigate the effects of WEE1 inhibition, which might be used to augment the effects of drugs targeting DNA repair protein.
Scientific Field: Nanomedicine, Drug Delivery.
Application Summary: A method has been developed to quantify Olaparib encapsulated in ferritin-nano-carriers during the nano-drug development.
Methods of Application: The method has been applied to quantify Olaparib encapsulated in ferritin-nano-carriers during the nano-drug development.
Methods of Application: The drug is being tested in clinical trials for its effectiveness in other groups of patients.
Application Summary: A study suggested that the WEE1 inhibitor, AZD1775, could be used to increase the sensitivity of TNBC cells to Olaparib.
Methods of Application: The study investigated the anti-tumor effects of AZD1775 and its potential to potentiate the sensitivity to Olaparib via the modulation of DNA damage response in TNBC cells.
Application Summary: A clinical trial named LUCY investigated the real-world effectiveness and safety of Olaparib in BRCA-mutated, HER2-negative metastatic breast cancer.
Methods of Application: The trial was conducted in a real-world setting, providing valuable data on the effectiveness and safety of Olaparib outside of controlled clinical trial conditions.
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase enzymes, specifically targeting PARP1 and PARP2. These enzymes play a crucial role in the DNA repair process, particularly in the repair of single-strand breaks. By inhibiting these enzymes, olaparib disrupts the DNA repair mechanism, leading to the accumulation of DNA damage in cells, particularly those with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations. This mechanism is referred to as synthetic lethality, where the combination of PARP inhibition and defective DNA repair pathways results in cell death, particularly in cancer cells .
Olaparib acts by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP) []. PARP plays a critical role in repairing single-strand DNA breaks within cells []. In tumors with mutations in genes like BRCA1 and BRCA2, these DNA repair mechanisms are already compromised. By inhibiting PARP, Olaparib further disrupts DNA repair in these cancer cells, leading to their death [].
Olaparib undergoes several metabolic transformations in the body:
The major circulating metabolites include a ring-opened piperazin-3-ol moiety and two mono-oxygenated metabolites, although their pharmacodynamic activities remain largely uncharacterized .
Olaparib exhibits significant biological activity as an anticancer agent. Its primary mechanism involves:
The synthesis of olaparib has been described in various studies. A notable method involves:
This method highlights the importance of protecting groups in organic synthesis and the efficiency achieved through careful reaction conditions.
Olaparib is primarily used in oncology for:
Olaparib has been studied for its interactions with various drugs and biological systems:
Monitoring for hematological toxicities is essential during treatment due to the risk of myelodysplastic syndrome or acute myeloid leukemia associated with prolonged use .
Olaparib belongs to a class of drugs known as PARP inhibitors. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Niraparib | Inhibits PARP1 and PARP2 | Approved for maintenance treatment in ovarian cancer |
Rucaparib | Inhibits PARP1 and PARP2 | Effective against BRCA-mutated tumors |
Talazoparib | Inhibits PARP1 and PARP2 | Higher potency compared to other PARP inhibitors |
Olaparib’s uniqueness lies in its specific application for patients with BRCA mutations across multiple cancer types, as well as its distinct metabolic pathway involving significant oxidative metabolism. Its approval history also marks it as the first PARP inhibitor approved for breast cancer treatment .
The structural foundation for olaparib binding to Poly ADP Ribose Polymerase 1 and Poly ADP Ribose Polymerase 2 catalytic domains reveals highly conserved recognition mechanisms that underlie the therapeutic efficacy of this inhibitor [1] [2]. Both enzymes share remarkable structural similarity within their catalytic domains, with over 69% sequence homology and nearly identical three-dimensional architectures [3] [4]. The catalytic domain organization comprises two functionally distinct subdomains: the helical domain and the ADP-ribosyltransferase domain, which together form the complete catalytic unit [3] [5].
The primary binding site for olaparib resides within the nicotinamide adenine dinucleotide binding pocket, specifically in the nicotinamide subpocket where the inhibitor mimics the natural substrate [1] [2]. Olaparib establishes multiple critical interactions with conserved residues across both enzymes. The most fundamental binding interactions involve a bidentate hydrogen bonding pattern with Glycine 863 in Poly ADP Ribose Polymerase 1 and Glycine 429 in Poly ADP Ribose Polymerase 2, where the amide nitrogen serves as a hydrogen bond donor and the carbonyl oxygen functions as an acceptor [1]. Additionally, Serine 904 in Poly ADP Ribose Polymerase 1 and Serine 470 in Poly ADP Ribose Polymerase 2 provide crucial hydrogen bonding interactions with the bicyclic ring system of olaparib [1] [2].
The aromatic stacking interactions represent another essential component of olaparib binding. A π-π interaction between the phthalazinone core of olaparib and Tyrosine 907 in Poly ADP Ribose Polymerase 1 or Tyrosine 473 in Poly ADP Ribose Polymerase 2 occurs at distances of 3.5 to 3.9 Angstroms, contributing significantly to the binding affinity [1]. This aromatic interaction distinguishes Poly ADP Ribose Polymerase inhibitors from the natural substrate nicotinamide, as this residue forms only a hydrophobic pocket rather than a π-π interaction with the endogenous substrate [1].
Crystal structures reveal that olaparib forms additional stabilizing interactions beyond the conserved binding pattern. Tyrosine 896 in Poly ADP Ribose Polymerase 1 engages in both a direct hydrogen bond with the backbone amide of olaparib and an additional π-π interaction with its aromatic ring system, effectively clamping the inhibitor within the catalytic site [1]. Furthermore, a hydrogen bond between the terminal carbonyl of olaparib and the backbone amide of Arginine 878 provides additional stabilization, observed as either a direct interaction or a water-mediated contact depending on the specific crystal structure [1].
The catalytic triad comprising Histidine 862, Tyrosine 896, and Glutamate 988 in Poly ADP Ribose Polymerase 1, with corresponding residues Histidine 428, Tyrosine 462, and Glutamate 558 in Poly ADP Ribose Polymerase 2, plays a crucial role in olaparib recognition [6]. While Histidine 862 and Tyrosine 896 are essential for nicotinamide adenine dinucleotide binding, Glutamate 988 is critical for catalysis through substrate polarization [6]. Olaparib binding exploits these same recognition elements, explaining its competitive inhibition mechanism.
Despite the high structural conservation between Poly ADP Ribose Polymerase 1 and Poly ADP Ribose Polymerase 2 catalytic domains, subtle differences influence olaparib binding characteristics [2]. The regulatory helical domain in Poly ADP Ribose Polymerase 2 contains Glutamate 335, which engages in van der Waals interactions with the aliphatic portion of olaparib [2]. This interaction, absent in Poly ADP Ribose Polymerase 1 due to the presence of Aspartate 766, may contribute to the slightly enhanced potency of olaparib against Poly ADP Ribose Polymerase 2 [2].
The competitive inhibition kinetics of olaparib with respect to nicotinamide adenine dinucleotide reveal the fundamental mechanism underlying its therapeutic activity [7] [6]. Olaparib functions as a classic competitive inhibitor, directly competing with nicotinamide adenine dinucleotide for binding to the catalytic site of both Poly ADP Ribose Polymerase 1 and Poly ADP Ribose Polymerase 2 [8] [7]. The inhibition constant values demonstrate exceptional potency, with Ki values ranging from 2 to 5 nanomolar for Poly ADP Ribose Polymerase 1 and 1 to 3 nanomolar for Poly ADP Ribose Polymerase 2 [7] [6].
The competitive nature of olaparib inhibition manifests in the characteristic kinetic patterns observed during enzymatic assays. Increasing concentrations of nicotinamide adenine dinucleotide can overcome olaparib inhibition, demonstrating the reversible competition between substrate and inhibitor [7]. The Michaelis constant for nicotinamide adenine dinucleotide binding typically ranges from 20 to 50 micromolar under physiological conditions, providing a substantial kinetic window for therapeutic intervention [6] [9].
Detailed kinetic analyses reveal that olaparib binding exhibits rapid association kinetics with relatively slow dissociation rates [10]. Surface plasmon resonance studies demonstrate that olaparib associates with Poly ADP Ribose Polymerase 1 with association rate constants in the range of 10^5 to 10^6 per molar per second, while dissociation occurs with half-lives measured in hours rather than minutes [10]. This prolonged residence time contributes significantly to the cellular potency of olaparib beyond what would be predicted from equilibrium binding affinity alone [10].
The kinetic behavior of olaparib shows interesting dependencies on cellular nicotinamide adenine dinucleotide concentrations. Under normal cellular conditions, intracellular nicotinamide adenine dinucleotide levels range from 100 to 500 micromolar, creating a competitive environment that influences olaparib efficacy [7] [11]. Importantly, cancer cells with activated nicotinamide adenine dinucleotide biosynthesis pathways, particularly those overexpressing Nicotinamide Phosphoribosyltransferase and Nicotinamide Mononucleotide Adenylyltransferase 2, exhibit reduced sensitivity to olaparib due to elevated substrate concentrations [7].
The competitive inhibition mechanism extends beyond simple substrate displacement. Olaparib binding prevents the conformational changes normally induced by nicotinamide adenine dinucleotide binding, particularly the allosteric activation that occurs through the regulatory helical domain [12] [6]. This dual effect—substrate exclusion and conformational restriction—amplifies the inhibitory potency beyond what would be expected from pure competitive inhibition [12].
Kinetic studies reveal that the competitive inhibition by olaparib exhibits some degree of enzyme selectivity within the Poly ADP Ribose Polymerase family [2] [10]. While olaparib shows high affinity for Poly ADP Ribose Polymerase 1 and Poly ADP Ribose Polymerase 2, it exhibits approximately 15 to 20-fold lower affinity for other family members, including Poly ADP Ribose Polymerase 3 [2]. This selectivity profile reflects differences in the nicotinamide binding pocket architecture among family members, particularly variations in the catalytic triad composition [6].
The temperature dependence of olaparib competitive inhibition provides insights into the thermodynamic basis of binding. Studies demonstrate that the binding affinity increases at physiological temperature compared to standard assay conditions, suggesting that hydrophobic interactions contribute significantly to the binding energy [10]. This temperature effect is more pronounced for olaparib compared to more polar inhibitors, supporting the importance of aromatic stacking interactions in its binding mechanism [10].
The synthetic lethality between olaparib and homologous recombination deficiency represents a paradigmatic example of precision cancer therapy, where the therapeutic index derives from exploiting specific vulnerabilities in cancer cells [13] [14]. This synthetic lethal interaction was first demonstrated in cells harboring mutations in Breast Cancer Associated 1 or Breast Cancer Associated 2 genes, which encode crucial components of the homologous recombination repair pathway [13] [14].
The mechanistic foundation of synthetic lethality involves the convergence of two distinct DNA repair defects: Poly ADP Ribose Polymerase inhibition disrupts single-strand break repair and base excision repair pathways, while homologous recombination deficiency impairs the repair of double-strand breaks [13] [14]. Under normal circumstances, cells can tolerate either defect individually through compensatory repair mechanisms. However, the simultaneous presence of both defects creates an insurmountable burden of unrepaired DNA damage, ultimately triggering apoptotic cell death [13] [14].
In Breast Cancer Associated 1 and Breast Cancer Associated 2-deficient cells, olaparib treatment leads to the accumulation of persistent single-strand breaks that become converted to double-strand breaks during DNA replication [13] [15]. These replication fork collisions with unrepaired single-strand breaks generate complex DNA lesions that normally would be resolved through homologous recombination repair [13] [15]. However, in the absence of functional Breast Cancer Associated 1 or Breast Cancer Associated 2 proteins, cells must rely on error-prone repair pathways such as non-homologous end joining [15].
The error-prone nature of alternative repair pathways in homologous recombination-deficient cells contributes significantly to the cytotoxic effects of olaparib [15]. Non-homologous end joining, while capable of repairing double-strand breaks, frequently introduces deletions, insertions, and chromosomal rearrangements [15]. The accumulation of these mutagenic repair events eventually overwhelms cellular tolerance mechanisms, leading to genomic instability and cell death [15].
Recent mechanistic insights have revealed that Poly ADP Ribose Polymerase trapping, rather than simple catalytic inhibition, plays a central role in synthetic lethality [13] [16]. Olaparib not only blocks the enzymatic activity of Poly ADP Ribose Polymerase 1 and Poly ADP Ribose Polymerase 2 but also physically traps these enzymes on damaged DNA [16] [17]. These trapped protein-DNA complexes create additional barriers to replication fork progression, amplifying the replicative stress that ultimately drives synthetic lethality [16] [17].
The spectrum of homologous recombination deficiencies that confer sensitivity to olaparib extends well beyond Breast Cancer Associated 1 and Breast Cancer Associated 2 mutations [18]. Defects in additional homologous recombination components, including Rad51, Rad54, Partner and Localizer of Breast Cancer Associated 2, and Breast Cancer Associated 1 Interacting Protein 1, create similar synthetic lethal vulnerabilities [18]. This broader spectrum of "BRCAness" significantly expands the patient population that may benefit from Poly ADP Ribose Polymerase inhibitor therapy [18].
The quantitative assessment of synthetic lethality reveals dramatic differences in olaparib sensitivity between homologous recombination-proficient and deficient cells. Breast Cancer Associated 1 or Breast Cancer Associated 2-deficient cells typically exhibit 100 to 1000-fold increased sensitivity to olaparib compared to homologous recombination-proficient cells [14]. This substantial therapeutic window provides the basis for selective cancer cell killing while sparing normal tissues [14].
Clinical studies have validated the synthetic lethality concept, demonstrating objective response rates of 60 to 80% in patients with Breast Cancer Associated 1 or Breast Cancer Associated 2-mutated ovarian and breast cancers [14]. However, the penetrance of synthetic lethality is incomplete, with a significant proportion of genetically susceptible tumors exhibiting intrinsic or acquired resistance [14]. Understanding these resistance mechanisms remains crucial for optimizing therapeutic outcomes.
The trapping of Poly ADP Ribose Polymerase 1 and Poly ADP Ribose Polymerase 2 by olaparib represents a distinct mechanism from simple catalytic inhibition, involving the physical retention of these enzymes on damaged chromatin [16] [17]. This trapping phenomenon occurs through allosteric stabilization of the protein-DNA complex, preventing the normal auto-PARylation-dependent release of Poly ADP Ribose Polymerase enzymes from their binding sites [16] [17].
Olaparib-induced trapping exhibits intermediate potency compared to other clinically approved Poly ADP Ribose Polymerase inhibitors [16] [19]. While talazoparib demonstrates the most potent trapping activity, requiring sub-nanomolar concentrations for significant retention, olaparib achieves comparable trapping effects at concentrations of 10 to 100 nanomolar [16] [19]. This trapping potency correlates more closely with cytotoxic efficacy than enzymatic inhibition potency alone, highlighting the importance of physical protein retention in therapeutic activity [19] [20].
The molecular mechanism of Poly ADP Ribose Polymerase 2 trapping by olaparib involves distinct domain-specific interactions compared to Poly ADP Ribose Polymerase 1 [16]. For Poly ADP Ribose Polymerase 2, trapping depends critically on the Tyr-Gly-Arg domain, which mediates DNA binding and serves as the primary determinant of chromatin retention [16]. The R140A mutation in the Tyr-Gly-Arg domain completely abolishes olaparib-induced trapping of Poly ADP Ribose Polymerase 2, demonstrating the essential role of this domain in the trapping mechanism [16].
Live-cell imaging studies using fluorescence recovery after photobleaching reveal that olaparib fundamentally alters the dynamics of Poly ADP Ribose Polymerase 2 recruitment to DNA damage sites [16]. Under normal conditions, Poly ADP Ribose Polymerase 2 recruitment occurs predominantly through a Poly ADP Ribose Polymerase 1 and poly ADP ribose-dependent mechanism characterized by rapid exchange kinetics [16]. However, olaparib treatment switches this recruitment mode to a more stable, Tyr-Gly-Arg domain-mediated direct DNA binding that exhibits dramatically reduced exchange rates [16].
The chromatin localization effects of olaparib extend beyond simple protein retention to include significant alterations in chromatin structure and accessibility [21]. Poly ADP Ribose Polymerase 1 binding and activation normally induce chromatin decompaction through poly ADP ribose-mediated chromatin remodeling [21] [22]. Olaparib treatment preserves and enhances this chromatin decompaction while preventing the normal resolution of these structural changes [21].
Quantitative measurements of chromatin retention reveal that olaparib treatment can increase Poly ADP Ribose Polymerase 1 chromatin association by 10 to 50-fold depending on the concentration and cellular context [17] [20]. This retention occurs specifically at sites of DNA damage, with little effect on the global chromatin binding of Poly ADP Ribose Polymerase 1 [17]. The temporal dynamics of retention show peak accumulation within 30 to 60 minutes of damage induction, with sustained retention lasting several hours [17].
The relationship between trapping potency and therapeutic efficacy has important implications for combination therapies and resistance mechanisms [20] [23]. Cells with reduced Poly ADP Ribose Polymerase 1 expression or mutations that prevent stable DNA binding exhibit resistance to olaparib through diminished trapping [23]. Conversely, conditions that enhance DNA damage, such as replication stress or genotoxic agents, can amplify the trapping effects of olaparib [24] [20].
The cellular processing of trapped Poly ADP Ribose Polymerase 1 involves specialized protein degradation pathways, particularly the ubiquitin-dependent p97 ATPase system [25]. This processing mechanism represents a potential point of therapeutic intervention, as inhibition of p97 ATPase can prolong Poly ADP Ribose Polymerase 1 trapping and enhance olaparib cytotoxicity [25]. Such combination approaches may provide strategies for overcoming resistance or enhancing therapeutic efficacy in challenging clinical scenarios [25].
Acute Toxic;Irritant;Health Hazard